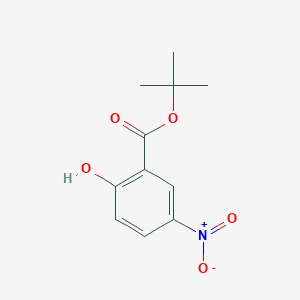

Tert-butyl 2-hydroxy-5-nitrobenzoate

Overview

Description

Tert-butyl 2-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C11H13NO5 . It contains a total of 30 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 1 aromatic hydroxyl .

Synthesis Analysis

The synthesis of this compound involves the use of Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in dry tert-butanol. The mixture is stirred overnight and filtered to remove dicyclohexylurea (DCU) formed. The solvents are then removed under reduced pressure to afford the product as a yellow oil. This oil is then flash columned using dichloromethane: ethyl acetate (90:10) to yield the product as pale yellow crystals .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring, an ester group, a nitro group, and a hydroxyl group . The molecule has a total of 30 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.22 g/mol . It contains a total of 30 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds .Scientific Research Applications

Photolytic Reactions

Tert-butyl 2-hydroxy-5-nitrobenzoate, a derivative of o-Nitro-tert.-butylbenzoles, undergoes photolytic reactions that produce various compounds. A study demonstrated the light-induced formation of 1-Hydroxy-3.3-dimethyl-2(3H)-indolones from such compounds, highlighting the potential of this compound in photochemical applications (Döpp, 1971).

Magnetic Materials

In the synthesis of organic magnetic materials, this compound-related compounds have been used. For example, nitroxide radicals like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole exhibit dimeric antiferromagnetic exchange, demonstrating the compound's role in the study of hydrogen bonds and their impact on magnetic properties (Ferrer et al., 2001).

Long-distance Magnetic Interaction

This compound derivatives have been employed to study long-distance magnetic interactions in copper dimers. This research involved comparing metal-radical interactions and exploring spin-polarization mechanisms, thus contributing to the understanding of magnetic properties in complex chemical structures (Jung et al., 2009).

Antioxidant and Light Stabilizing Properties

The compound's derivatives are also significant in the study of antioxidants and light stabilizers. Investigations have shown that certain tert-butyl derivatives react with phenoxy radicals, forming products that stabilize against oxidative stress, which is crucial in polymer degradation and stability studies (Carloni et al., 1993).

Properties

IUPAC Name |

tert-butyl 2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-6-7(12(15)16)4-5-9(8)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYDAZNGWRHBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437235 | |

| Record name | TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155388-63-9 | |

| Record name | TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)